![molecular formula C15H20O2 B12464355 3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)
3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atractylenolide II is a bioactive compound derived from the traditional Chinese medicinal herb Atractylodes macrocephalaThese compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atractylenolide II can be synthesized through various chemical reactions, including the oxidation of atractylenolide I and the dehydration of atractylenolide III. The synthesis typically involves the use of cytochrome P450 (CYP450)-mimetic oxidation models .
Industrial Production Methods: Industrial production of atractylenolide II often involves the extraction and purification from the dried rhizome of Atractylodes macrocephala. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Atractylenolide II undergoes several types of chemical reactions, including:
Oxidation: Conversion to atractylenolide III.
Dehydration: Conversion from atractylenolide III to atractylenolide I.
Common Reagents and Conditions:
Oxidation: Typically involves CYP450-mimetic oxidation models.
Dehydration: Involves specific dehydration conditions to convert atractylenolide III to atractylenolide I.
Major Products Formed:
Oxidation: Atractylenolide III.
Dehydration: Atractylenolide I.
Scientific Research Applications
Chemistry: Used as a model compound in studying sesquiterpene lactones.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Exhibits anti-cancer, anti-inflammatory, and neuroprotective properties. .
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Atractylenolide II exerts its effects through various molecular targets and pathways:
Anti-Cancer: Induces apoptosis and inhibits proliferation of cancer cells by regulating cyclins and activating caspases.
Anti-Inflammatory: Modulates the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways to reduce inflammation.
Neuroprotective: Protects neurons by attenuating oxidative stress and inhibiting cell apoptosis.
Comparison with Similar Compounds
Atractylenolide II is often compared with its analogs, atractylenolide I and atractylenolide III:
Atractylenolide I: Known for its potent anti-inflammatory and neuroprotective properties.
Atractylenolide III: Shares similar pharmacological activities but is more commonly studied for its anti-inflammatory effects.
Uniqueness: Atractylenolide II stands out due to its significant anti-cancer activity and its ability to modulate multiple signaling pathways, making it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBLUDOOFOBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
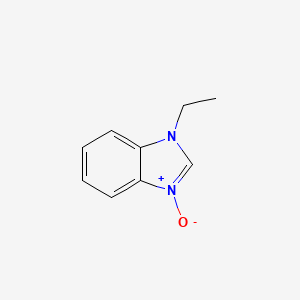
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)
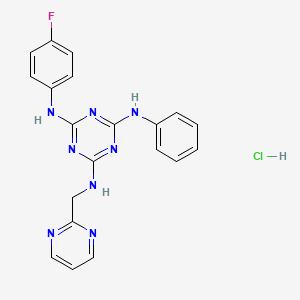

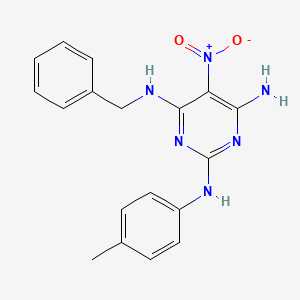
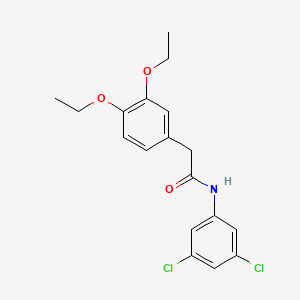
![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)
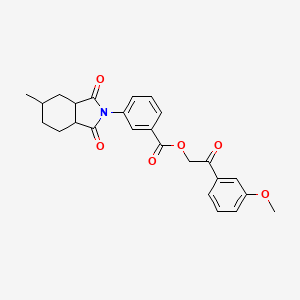
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
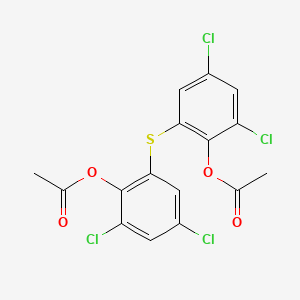
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)
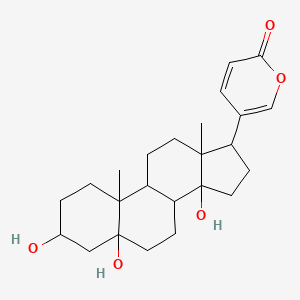
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)
